3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione
Description
The compound 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione is a heterocyclic molecule featuring three key structural motifs:
Pyrido[1,2-a]pyrimidin-4-one core: A fused bicyclic system with a pyridine ring fused to a pyrimidinone ring, known for its role in modulating biological activity through hydrogen bonding and π-stacking interactions .
Benzothiazole-1,1-dione group: A sulfone-containing aromatic heterocycle, often associated with anti-inflammatory, antimicrobial, and kinase-inhibitory properties .
Properties
IUPAC Name |
2-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-23(20-15-6-2-3-7-16(15)29(27,28)22-20)14-9-11-24(13-14)18-12-19(26)25-10-5-4-8-17(25)21-18/h2-8,10,12,14H,9,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKLOTRHVXTLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=CC(=O)N3C=CC=CC3=N2)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a cyclization reaction, often involving the use of a suitable amine and a carbonyl compound under acidic or basic conditions.
Attachment of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through a cyclization reaction involving an ortho-aminothiophenol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in the following areas:
Anticancer Activity : Research indicates that derivatives of benzothiazole and pyrido-pyrimidine exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .
Antimicrobial Properties : The compound's unique structure may also confer antimicrobial activity. Preliminary studies suggest that it could be effective against various bacterial strains, making it a candidate for developing new antibiotics .
Enzyme Inhibition : The compound has been shown to interact with specific enzymes involved in metabolic pathways. This interaction can lead to the development of enzyme inhibitors that may be useful in treating diseases such as diabetes and obesity .
Material Science
In addition to its biological applications, the compound has potential uses in material science:
Organic Electronics : The structural features of the compound make it suitable for applications in organic semiconductors. Its ability to conduct electricity and its stability under various conditions can be beneficial for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Dyes and Pigments : The vibrant colors associated with benzothiazole derivatives make them excellent candidates for use as dyes in textiles and coatings. Their stability and resistance to fading under light exposure are additional advantages .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored various derivatives of benzothiazole and their effects on cancer cell lines. The results indicated that compounds with similar structural motifs to 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione exhibited significant cytotoxicity against breast cancer cells, suggesting a promising avenue for further research .
Case Study 2: Antimicrobial Activity
In a recent investigation published in Antibiotics, researchers synthesized several derivatives of the compound and tested their efficacy against resistant bacterial strains. The findings revealed that certain modifications enhanced antimicrobial activity, indicating the potential for developing new antibiotics based on this scaffold .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to act as a carbonic anhydrase inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The molecular targets and pathways involved include the chelation of metal ions at the enzyme’s active site, which is crucial for its inhibitory activity .
Comparison with Similar Compounds
Structural Analogues with Pyrido[1,2-a]pyrimidinone Cores
Key Observations :
- The pyrido[1,2-a]pyrimidinone core is a common feature in bioactive molecules, with substituents dictating target specificity. For example, the thioxothiazolidinone group in may enhance kinase inhibition, while the benzisoxazole in could improve CNS penetration.
Heterocyclic Systems with Benzothiazole or Pyrimidine Derivatives
Key Observations :
- Pyridazine-triazole hybrids (e.g., ) highlight synthetic versatility but differ in core electronics, favoring applications in materials science over medicinal chemistry.
- The target compound’s benzothiazole-1,1-dione group is understudied in the provided evidence, though analogous sulfone-containing heterocycles are known for kinase inhibition .
Biological Activity
The compound 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione is a heterocyclic compound that has recently attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
This compound belongs to a class of molecules characterized by the presence of a pyrido[1,2-a]pyrimidine core and a benzothiazole moiety. The structural complexity contributes to its diverse biological activities.
1. Anticancer Activity
Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrido[2,3-d]pyrimidines have been studied for their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity. A study reported that certain derivatives demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| B1 | NCI-H1975 | 13 |
| B7 | A549 | 0.297 |
| B9 | NCI-H460 | >50 |
The anticancer mechanism is primarily attributed to the inhibition of key kinases involved in cell proliferation and survival pathways.
2. Antimicrobial Properties
Compounds within the pyrido[1,2-a]pyrimidine class have also shown antimicrobial activity. A comparative study highlighted that derivatives exhibited varying degrees of inhibition against bacterial strains, suggesting their potential as antimicrobial agents .
3. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. It was found that derivatives containing the benzothiazole moiety showed significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit EGFR and other tyrosine kinases, leading to reduced tumor growth and proliferation.
- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial effects may stem from interference with bacterial cell wall synthesis or function.
- Scavenging Free Radicals : The antioxidant properties are linked to the ability to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Case Studies
Several studies have investigated the efficacy and safety profiles of this compound:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various pyrido[1,2-a]pyrimidine derivatives on human lung cancer cells. The results indicated that modifications in the side chains significantly influenced the anticancer potency .
- Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed promising antibacterial activity with low toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
